4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane
Description
Properties
IUPAC Name |
4-(5-chloropyrimidin-2-yl)-1,4-oxazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-6-11-9(12-7-8)13-2-1-4-14-5-3-13/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZOMHXDOHWCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane typically involves the reaction of 5-chloropyrimidine with an appropriate oxazepane precursor. One common method involves the use of 5-chloro-2-iodopyrimidine as a starting material, which is reacted with an oxazepane derivative under specific conditions. For example, the reaction mixture can be heated at 60°C for several hours in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxazepane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, palladium catalysts for coupling reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom on the pyrimidine ring .
Scientific Research Applications
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biology: The compound’s interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane involves its interaction with specific molecular targets in biological systems. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Key Findings:
Synthesis Efficiency :
- The bromoisothiazolopyridine derivative (96% yield) outperforms 4-(5-chloropyrimidin-2-yl)-1,4-oxazepane (51–54% yield) , likely due to optimized reaction conditions or stable intermediates.
- Chlorinated analogs (e.g., compound 46 in ) show moderate yields (67%), suggesting halogenation steps may introduce complexity.
Structural Influence on Applications: Chloropyrimidine vs. In contrast, sulfanyl groups (e.g., Example 33 ) may enhance lipophilicity and CNS penetration, making them suitable for neurological targets. Piperidine/Oxazepane Hybrids: 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride demonstrates versatility in drug discovery due to its dual ring system, enabling interactions with diverse receptors.
Physical Properties :
- Halogenated derivatives (Cl, Br, F) generally form stable solids, while bulkier substituents (e.g., hexylsulfanyl) may reduce crystallinity .
- Molecular weights correlate with substituent size; brominated and triazine-containing analogs exceed 300 g/mol, impacting solubility and bioavailability .
Pharmacological Potential: The target compound’s chloropyrimidine group is analogous to kinase inhibitor scaffolds (e.g., imatinib), suggesting utility in oncology . GABA receptor ligands (e.g., Example 33 ) highlight how pyrimidine modifications can redirect therapeutic applications.
Biological Activity
4-(5-Chloropyrimidin-2-yl)-1,4-oxazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted at the 5-position with chlorine and an oxazepane ring, which is a seven-membered cyclic amine containing one oxygen atom.
Biological Activity Overview
The biological activities of this compound include:
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Binding Interactions : Molecular docking studies have indicated that similar compounds interact favorably with target proteins such as AChE and bacterial enzymes .
- Inhibition of Enzymatic Activity : The inhibition of AChE leads to increased levels of acetylcholine, enhancing cholinergic transmission in the nervous system .
Case Study 1: Antibacterial Activity
A study evaluating the antibacterial efficacy of synthesized oxazepane derivatives demonstrated that several compounds exhibited significant activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating their potency as antibacterial agents .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 7l | Salmonella typhi | 2.14 |
| 7m | Bacillus subtilis | 0.63 |
| 7n | Staphylococcus aureus | Not reported |
| 7o | Escherichia coli | Not reported |
Case Study 2: Acetylcholinesterase Inhibition
In vitro assays revealed that derivatives similar to this compound were effective AChE inhibitors, with some compounds achieving IC50 values as low as 2.7 µM . This suggests potential therapeutic applications in treating cognitive disorders.
| Compound | IC50 (µM) |
|---|---|
| Compound A | 2.7 |
| Compound B | 3.5 |
| Compound C | 4.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
